[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine
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Overview
Description
[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine: is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl ring, and a cyclopropylmethanamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents under reflux conditions.
Attachment of the phenyl ring: The phenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of the phenyl ring and a suitable palladium catalyst.
Formation of the cyclopropylmethanamine moiety: This step involves the cyclopropanation of an appropriate alkene, followed by amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
- The presence of the cyclopropylmethanamine moiety in This compound distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C16H17N5 |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C16H17N5/c1-10-13-14(18-9-19-15(13)21-20-10)11-3-2-4-12(7-11)16(8-17)5-6-16/h2-4,7,9H,5-6,8,17H2,1H3,(H,18,19,20,21) |
InChI Key |
BXVBGVHHDNMMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NC2=NN1)C3=CC(=CC=C3)C4(CC4)CN |
Origin of Product |
United States |
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